molecular formula C8H15NO B13282672 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol

Cat. No.: B13282672
M. Wt: 141.21 g/mol
InChI Key: MVCFZUBRKYZPCE-UHFFFAOYSA-N
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Description

2-{7-Azabicyclo[221]heptan-1-yl}ethan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reduction of the corresponding alcohol using lithium aluminum hydride in dry tetrahydrofuran, followed by refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoammonium derivatives, while reduction typically results in the corresponding alcohol.

Scientific Research Applications

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The specific pathways and targets depend on the context of its application, such as its role in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and physical properties compared to other similar compounds.

Biological Activity

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol, also known as 1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol, is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

The compound has the molecular formula C8H15NOC_8H_{15}NO and a hydrochloride salt form with the CAS number 2225142-52-7. Its structure includes a bicyclic amine which is essential for its biological interactions.

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways such as neurotransmitter systems.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies have shown that bicyclic amines can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and possibly providing therapeutic effects in neurodegenerative diseases.

Receptor Binding

The compound also shows potential for receptor binding activity, particularly at muscarinic acetylcholine receptors (mAChRs). Its structural similarity to known ligands suggests that it may act as an agonist or antagonist, influencing various physiological processes such as cognition and memory .

Neuroprotective Effects

In a study investigating neuroprotective agents, derivatives of 7-Azabicyclo[2.2.1]heptane were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these compounds significantly reduced cell death in cultured neurons exposed to neurotoxic agents, suggesting potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Another study explored the antimicrobial properties of related bicyclic compounds. It was found that certain derivatives exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibacterial agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
Compound AAChE InhibitionIncreased acetylcholine levels
Compound BNeuroprotectionReduction of apoptosis in neurons
Compound CAntimicrobialInhibition of bacterial growth

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol

InChI

InChI=1S/C8H15NO/c10-6-5-8-3-1-7(9-8)2-4-8/h7,9-10H,1-6H2

InChI Key

MVCFZUBRKYZPCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N2)CCO

Origin of Product

United States

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